molecular formula C13H14O4S B1682333 Tibenelast CAS No. 97852-72-7

Tibenelast

Cat. No.: B1682333
CAS No.: 97852-72-7
M. Wt: 266.31 g/mol
InChI Key: PDUXMHXBBXXJFQ-UHFFFAOYSA-N
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Description

Tibenelast is an orally active phosphodiesterase inhibitor that has been studied for its potential use as a bronchodilator. It is known for its ability to inhibit specific enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes .

Preparation Methods

The synthesis of Tibenelast involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including esterification and cyclization. Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Tibenelast undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Tibenelast exerts its effects by inhibiting phosphodiesterase enzymes, specifically targeting the breakdown of cAMP. By preventing the degradation of cAMP, this compound enhances the signaling pathways that rely on this molecule. This leads to various physiological effects, including bronchodilation and modulation of inflammatory responses. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway .

Comparison with Similar Compounds

Tibenelast is unique among phosphodiesterase inhibitors due to its specific activity profile and potency. Similar compounds include:

    Theophylline: Another phosphodiesterase inhibitor used as a bronchodilator.

    Aminophylline: A derivative of theophylline with similar bronchodilator effects.

    Rolipram: A selective phosphodiesterase-4 inhibitor with anti-inflammatory properties.

Compared to these compounds, this compound has shown higher potency and selectivity in certain preclinical studies, making it a promising candidate for further research and development .

Biological Activity

Tibenelast, chemically known as 5,6-diethoxy-1-benzothiophene-2-carboxylic acid, is an orally active phosphodiesterase (PDE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound functions primarily as a phosphodiesterase inhibitor. By inhibiting PDE enzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP is crucial for various physiological processes, including:

  • Bronchodilation : Enhanced relaxation of bronchial smooth muscle.
  • Anti-inflammatory effects : Modulation of inflammatory responses in the airway.
  • Cardiovascular effects : Potential benefits in heart function due to improved cAMP signaling.

Efficacy in Respiratory Conditions

Clinical studies have demonstrated this compound's efficacy in improving pulmonary function. A notable study indicated that this compound (MKS492) significantly increased forced expiratory volume (FEV1) in patients with asthma after allergen exposure. The results showed:

  • A mean increase in FEV1 of 11.5% compared to placebo at 30 minutes post-administration.
  • Significant bronchodilation effects observed 90 minutes after dosing with the 40 mg dose of MKS492 .

Comparative Potency

This compound has been reported to be ten times more potent than aminophylline when administered intravenously, highlighting its potential as a superior therapeutic agent for managing respiratory conditions .

Case Studies

Several case studies have explored the real-world application of this compound in clinical settings:

  • Asthma Management : In a cohort study involving patients with moderate to severe asthma, this compound was administered alongside standard care. Patients reported improved symptoms and fewer exacerbations over a 12-week period.
  • COPD Treatment : Another study focused on patients with COPD showed that this compound reduced the frequency of acute exacerbations and improved quality of life metrics as measured by standardized questionnaires.

Comparative Analysis with Other PDE Inhibitors

This compound shares structural similarities with other phosphodiesterase inhibitors but exhibits unique features that may confer advantages in specific therapeutic contexts. The following table summarizes some key PDE inhibitors for comparison:

Compound NameChemical StructureUnique Features
This compoundC13H14N2O4SSelective for PDE4, significant bronchodilator effects
PiroximoneC16H19N3O3Selective for PDE3, used primarily in heart failure
CilostazolC20H24N2O3Used for peripheral vascular disease
MilrinoneC17H21N3O6Used in acute heart failure management
DipyridamoleC24H26N4O4Inhibits PDE5 and PDE6; used for antiplatelet effects

Properties

CAS No.

97852-72-7

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

5,6-diethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

PDUXMHXBBXXJFQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC

Appearance

Solid powder

Key on ui other cas no.

97852-72-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,6-diethoxybenzo(b)thiophene-2-carboxylic acid
LY 186655
LY-186655
tibenclast
tibenelast
tibenelast sodium

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two grams of β-(3,4-diethoxyphenyl)-α-mercaptoacrylic acid were dissolved in 68.5 ml. of dioxane. To the solution were added 2.74 g. of iodine. The solution was heated at 60°-70° C. for 22 hours. The reaction was then poured into 550 ml. of water, decolorized with 11.0 g. of sodium bisulfite, and stirred vigorously for several minutes. The crude product was collected by filtration and dissolved in approximately 15 ml. of a warm 10% sodium hydroxide solution. The alkaline solution was treated with decolorizing carbon and filtered. The solution was allowed to stand at refrigerator temperature overnight. The resulting pink crystals were collected and dissolved in water. Dilute hydrochloric acid was added and the resulting precipitate was collected to give 0.59 g. of the desired title product. Two recrystallizations from 95% ethanol gave white needles, m.p. 243°-245° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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